This compound is classified as an ADC, which combines the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker used in this compound, Val-Cit-p-aminobenzylcarbamate, plays a crucial role in ensuring selective delivery of the drug to cancer cells while minimizing systemic toxicity . The MAL component refers to maleimide, which is essential for covalent attachment to thiol groups on antibodies, facilitating the formation of stable conjugates.
The synthesis of MAL-di-EG-Val-Cit-PAB-Monomethyl Auristatin E typically involves several key steps:
The entire process must be carefully controlled to avoid degradation of the sensitive components involved.
The molecular structure of MAL-di-EG-Val-Cit-PAB-Monomethyl Auristatin E can be described as follows:
The structural integrity is critical for maintaining function and efficacy in therapeutic applications.
The primary chemical reaction involving MAL-di-EG-Val-Cit-PAB-Monomethyl Auristatin E occurs during its conjugation with antibodies. This reaction typically involves:
These reactions are critical for ensuring that the drug is released only within cancerous tissues.
The mechanism of action for MAL-di-EG-Val-Cit-PAB-Monomethyl Auristatin E involves several steps:
This targeted approach minimizes damage to healthy tissues while maximizing therapeutic efficacy against tumors.
MAL-di-EG-Val-Cit-PAB-Monomethyl Auristatin E exhibits several notable physical and chemical properties:
These properties are essential for its function as a therapeutic agent in clinical settings.
MAL-di-EG-Val-Cit-PAB-Monomethyl Auristatin E has several applications in scientific research and therapeutic development:
This compound represents a significant advancement in targeted cancer therapeutics, offering hope for improved treatment outcomes with reduced side effects.
Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, engineered to deliver potent cytotoxic agents selectively to tumor cells while sparing healthy tissues. These molecular complexes comprise three critical elements: a tumor-targeting monoclonal antibody, a biologically stable chemical linker, and a highly cytotoxic payload. MAL-di-EG-Val-Cit-PAB-MMAE exemplifies contemporary ADC linker-payload technology, integrating the tubulin inhibitor monomethyl auristatin E (MMAE) with a protease-cleavable linker system optimized for tumor-specific drug release. Its design addresses historical challenges in ADC development, including premature payload release and suboptimal tumor penetration, thereby enhancing the therapeutic window of oncology treatments [2] [6] [9].
The development of ADC technology has progressed through iterative generations, each overcoming limitations of its predecessors:
Table 1: Evolution of ADC Linker-Payload Technologies
Generation | Linker Type | Payload | DAR Range | Representative ADC | Key Innovations |
---|---|---|---|---|---|
First | Acid-labile (hydrazone) | Calicheamicin | 2–3 | Gemtuzumab ozogamicin | Target-specific delivery concept |
Second | Peptide-based (Val-Cit) | MMAE/DM1 | 3–4 | Brentuximab vedotin | Enzymatic cleavage; improved stability |
Third | Di-EG-modified peptide | MMAE/PBD | 6–8 | Novel constructs (e.g., MAL-di-EG-VC-PAB-MMAE) | Hydrophilic spacers; high DAR without aggregation |
MAL-di-EG-Val-Cit-PAB-MMAE (CAS 2746391-62-6) is a complete linker-payload conjugate with a molecular weight of 1433.73 g/mol (C₇₂H₁₁₂N₁₂O₁₈). Its structure incorporates strategic functional domains that collectively enhance ADC efficacy [1] [3] [5]:
Table 2: Functional Domains of MAL-di-EG-Val-Cit-PAB-MMAE
Structural Domain | Chemical Structure | Function | Biological Significance |
---|---|---|---|
Maleimide (MAL) | C₄H₂O₂ (cyclic imide) | Antibody conjugation via cysteine residues | Ensures site-specific attachment; forms stable thioether bonds |
Di-ethylene glycol (di-EG) | (OCH₂CH₂)₂ | Hydrophilic spacer | Reduces aggregation; enhances solubility and pharmacokinetics |
Valine-Citrulline (Val-Cit) | Dipeptide (L-valyl-L-citrulline) | Substrate for cathepsin B | Tumor-specific cleavage due to lysosomal protease overexpression |
PAB group | p-aminobenzyloxycarbonyl | Self-immolative spacer | Facilitates traceless release of active MMAE upon dipeptide cleavage |
MMAE payload | C₃₉H₆₇N₅O₇ | Tubulin polymerization inhibitor | Induces potent cytotoxic activity (IC₅₀ < 1 nM against dividing cells) |
Monomethyl Auristatin E (MMAE) Payload
MMAE is a benchmark payload in ADC oncology, functioning as a potent tubulin inhibitor. It binds to the vinca domain of tubulin, suppressing microtubule dynamics and triggering apoptosis in proliferating cells. Its utility stems from:
Val-Cit-PAB Linker System
This tripartite linker ensures precise payload release within tumor cells:
Maleimide Conjugation Chemistry
The maleimide group enables controlled attachment to antibodies:
Table 3: Key Cleavable Linker Technologies in ADCs
Linker Type | Cleavage Mechanism | Payload Released | Advantages | Limitations |
---|---|---|---|---|
Val-Cit-PAB (Standard) | Cathepsin B proteolysis | Free MMAE | Tumor-specific; bystander effect | Cleavable by other cathepsins in normal tissues |
Val-cBu-Cit-PAB | Selective cathepsin B proteolysis | Free MMAE | Reduced off-target cleavage | Requires custom synthesis |
Hydrazone | Acid-catalyzed hydrolysis (pH 5) | Aldehyde-containing payloads | Simple chemistry | Plasma instability; premature release |
Disulfide | Glutathione reduction (intracellular) | Thiol-containing payloads | High intracellular specificity | Serum instability due to free thiols |
β-Glucuronide | Glucuronidase hydrolysis | Free payload | Low systemic enzyme activity; tumor-selective | Limited payload compatibility |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7